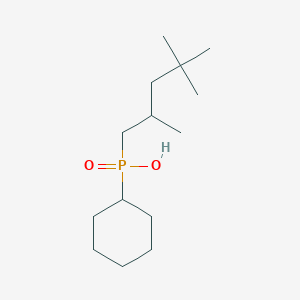
Cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid is a chemical compound known for its unique structure and properties. It is a phosphinic acid derivative with a cyclohexyl group and a 2,4,4-trimethylpentyl group attached to the phosphorus atom. This compound is used in various industrial and scientific applications, particularly in the field of metal extraction and separation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid can be synthesized through the interaction of α-olefin vinylidene dimers with hypophosphorous acid (H₃PO₂) in an isopropanol medium at 90°C . The reaction involves hydrophosphinylation, where the α-olefin dimers react with hypophosphorous acid to form the desired phosphinic acid derivative. The process can be further optimized by using specific catalysts and reaction conditions to improve yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes mixing sodium hypophosphite with diisobutylene, adding a photoinitiator such as acetone, and irradiating the mixture with ultraviolet light for several hours . The crude product is then purified through alkaline washing, acidification, dehydration, and distillation under reduced pressure to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid to phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the phosphorus atom are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphinic acids. These products have diverse applications in different fields, including catalysis and material science.
Scientific Research Applications
Cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a chelating agent for metal detoxification.
Mechanism of Action
The mechanism of action of cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid involves its ability to form strong complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its phosphorus and oxygen atoms. This interaction facilitates the extraction and separation of metals from various matrices. The molecular targets include metal ions such as lanthanides and actinides, and the pathways involved include ion exchange and coordination chemistry .
Comparison with Similar Compounds
Cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid can be compared with other similar compounds, such as:
Di(2-ethylhexyl)phosphoric acid (P204): Known for its use in metal extraction, but with lower selectivity for heavy lanthanides compared to this compound.
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate: A phosphonium-based ionic liquid used for similar applications but with different physical properties and extraction efficiencies.
These comparisons highlight the unique properties of this compound, such as its higher selectivity and efficiency in metal extraction processes.
Properties
CAS No. |
82164-74-7 |
|---|---|
Molecular Formula |
C14H29O2P |
Molecular Weight |
260.35 g/mol |
IUPAC Name |
cyclohexyl(2,4,4-trimethylpentyl)phosphinic acid |
InChI |
InChI=1S/C14H29O2P/c1-12(10-14(2,3)4)11-17(15,16)13-8-6-5-7-9-13/h12-13H,5-11H2,1-4H3,(H,15,16) |
InChI Key |
SRIIUFOFUWXVEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C)CP(=O)(C1CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-[(2-naphthalenylimino)methyl]-](/img/structure/B14420531.png)
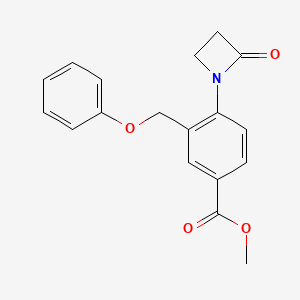


![1-Methoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14420557.png)
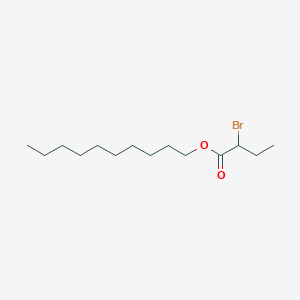
![2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B14420577.png)
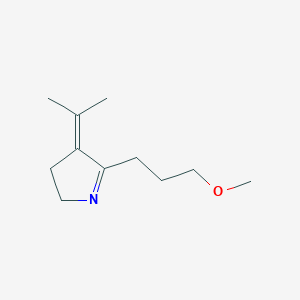
![Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate](/img/structure/B14420592.png)

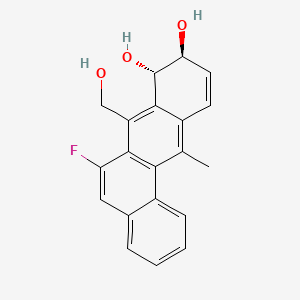
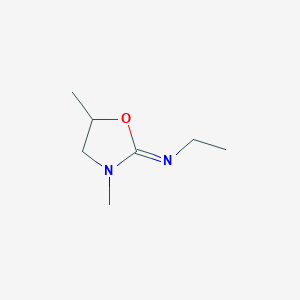
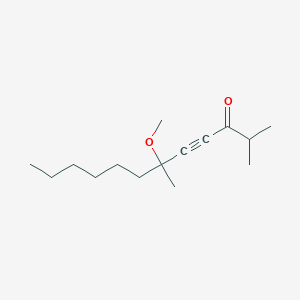
![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)
